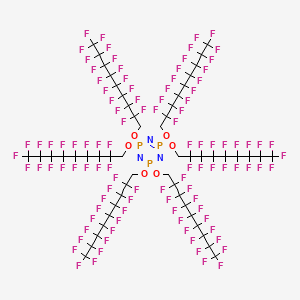

Hexakis(1H,1H-perfluorononyloxy)phosphazene

説明

BenchChem offers high-quality Hexakis(1H,1H-perfluorononyloxy)phosphazene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexakis(1H,1H-perfluorononyloxy)phosphazene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLUYTKKKGLFDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H12F102N3O6P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103284 |

Source

|

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2829.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365808-72-5 |

Source

|

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hexakis(1H,1H-perfluorononyloxy)phosphazene chemical structure and formula

Hexakis(1H,1H-perfluorononyloxy)phosphazene: Structural Architecture, Physicochemical Profiling, and Advanced Applications

Executive Summary

As a Senior Application Scientist navigating the intersection of advanced materials and physical chemistry, I frequently encounter compounds where structural elegance directly dictates functional supremacy. Hexakis(1H,1H-perfluorononyloxy)phosphazene (CAS: 1365808-72-5) is a premier example of such molecular engineering[1]. By marrying a highly stable inorganic cyclotriphosphazene core with heavily fluorinated organic aliphatic chains, this molecule achieves a rare triad of physicochemical properties: extreme thermal stability, profound chemical inertness, and exceptional flame retardancy.

This technical guide deconstructs the chemical formula, structural causality, and field-proven applications of this compound, providing actionable protocols for its use in next-generation lithium-ion battery electrolytes and high-resolution mass spectrometry.

Chemical Structure and Formula Dynamics

The functional supremacy of Hexakis(1H,1H-perfluorononyloxy)phosphazene stems from its precise molecular architecture.

-

The Inorganic Core: The backbone is a cyclotriphosphazene ring ( P3N3 ), characterized by alternating phosphorus and nitrogen atoms. The delocalized π -electron system across the P-N bonds provides immense thermal and electrochemical resilience.

-

The Fluorinated Substituents: The "hexakis" nomenclature indicates that all six available valences on the three phosphorus atoms are substituted. The substituent is the 1H,1H-perfluorononyloxy group ( −O−CH2−C8F17 ). The "1H,1H" designation is critical: it signifies that the alpha-carbon (attached to the oxygen) retains its two hydrogen atoms, acting as a flexible spacer, while the remaining eight carbons are fully perfluorinated.

Formula Derivation

To deduce the exact chemical formula, we calculate the sum of the core and its six substituents:

-

Substituent Formula: −O−CH2−C8F17 equates to C9H2F17O .

-

Hexakis Multiplication: 6 ×

C54H12F102O6 . -

Core Addition: Adding the P3N3 ring yields the final empirical formula: C54H12F102N3O6P3 [2].

Fig 1: Structural logic and synergistic physicochemical properties of the fluorinated phosphazene.

Physicochemical Profiling

The dense packing of 102 fluorine atoms creates a steric shield around the P-N core, rendering the molecule highly hydrophobic and resistant to hydrolytic attack. The synergistic presence of phosphorus, nitrogen, and fluorine makes it an inherently non-flammable material.

Table 1: Quantitative Physicochemical Data [1],[2]

| Parameter | Value | Causality / Significance |

| CAS Registry Number | 1365808-72-5 | Unique identifier for the 1H,1H-perfluorononyl variant. |

| Chemical Formula | C54H12F102N3O6P3 | High F:H ratio dictates extreme hydrophobicity. |

| Molecular Weight | ~2829.45 g/mol | High mass makes it an ideal heavy-range MS calibrant. |

| Elemental Composition | F (68.49%), C (22.92%), O (3.39%), P (3.28%), N (1.49%), H (0.43%) | >68% Fluorine content ensures radical scavenging during combustion. |

| Melting Point | 108.00°C - 110.00°C | Solid at room temperature; dictates formulation requirements. |

Applications in Advanced Technologies

A. Energy Storage: Non-Flammable Electrolyte Additives

The safety bottlenecks of high-energy-density lithium-ion batteries (LIBs), particularly those using silicon-based anodes or high-voltage cathodes, are mitigated by fluorinated phosphazenes[3]. When introduced as an electrolyte additive (typically 2–5 wt%), the compound undergoes preferential electrochemical oxidation before the bulk carbonate solvents[4],[5].

This targeted decomposition generates a robust Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI) rich in LiF , Li3PO4 , and polyphosphazene oligomers[6]. Furthermore, upon thermal runaway, the molecule releases phosphorus radicals that scavenge H∙ and OH∙ radicals in the vapor phase, effectively extinguishing flames[7].

B. Analytical Chemistry: Mass Spectrometry Calibration

Due to its high molecular weight (2829.45 Da), thermal stability, and the high ionization efficiency of the electronegative fluorine atoms, this compound serves as an elite tuning and calibration standard for negative and positive ion fast-atom bombardment (FAB), ESI, and MALDI mass spectrometry[8]. It provides clean, predictable isotopic clusters without fragmenting into chaotic background noise.

Fig 2: Mechanism of preferential oxidation and CEI formation in lithium-ion battery systems.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The success of the procedure is inherently verified by the measurable output of the final step.

Protocol 1: Formulation of Flame-Retardant LIB Electrolyte

Objective: Integrate Hexakis(1H,1H-perfluorononyloxy)phosphazene into a standard carbonate electrolyte to achieve non-flammability without sacrificing ionic conductivity.

-

Preparation of Base Electrolyte: In an argon-filled glovebox ( O2 < 0.1 ppm, H2O < 0.1 ppm), prepare a 1.0 M solution of LiPF6 in Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at a 1:1 volume ratio.

-

Additive Integration: Weigh exactly 5.0% (by weight) of Hexakis(1H,1H-perfluorononyloxy)phosphazene. Slowly dissolve the solid powder into the base electrolyte under continuous magnetic stirring at 35°C until optically clear.

-

Electrochemical Validation (Self-Validation): Assemble a CR2032 coin cell (e.g., LiNi0.5Mn1.5O4 cathode / Li metal anode). Perform cyclic voltammetry (CV). Validation Check: You must observe an irreversible oxidation peak around 4.2V vs Li/Li+ , confirming the preferential decomposition of the phosphazene additive to form the CEI.

-

Flammability Validation (Self-Validation): Perform a Self-Extinguishing Time (SET) test. Ignite a glass fiber separator soaked with 1.0 g of the doped electrolyte. Validation Check: The flame must extinguish in < 5 seconds/gram (SET < 5 s/g), confirming the radical-scavenging synergy of the P-N-F triad.

Protocol 2: Preparation of MS Calibration Matrix

Objective: Utilize the compound as a high-mass calibrant for ESI-TOF Mass Spectrometry.

-

Stock Solution: Dissolve 1.0 mg of Hexakis(1H,1H-perfluorononyloxy)phosphazene in 1.0 mL of LC-MS grade Methanol/Fluoroform (1:1 v/v) to accommodate its extreme hydrophobicity.

-

Working Dilution: Dilute the stock solution 1:100 in LC-MS grade Methanol containing 0.1% Formic Acid (to aid protonation, though adduct formation is more common).

-

Infusion & Tuning (Self-Validation): Direct-infuse the solution into the ESI source at 5 µL/min. Validation Check: In positive ion mode, look for the [M+H]+ peak at m/z 2830.45 or the sodium adduct [M+Na]+ at m/z 2852.43. The presence of a clean, distinct isotopic envelope matching the theoretical distribution of C54H12F102N3O6P3 validates the calibration matrix.

References

-

Justia Patents. "Silicon-based energy storage devices with phosphazene containing electrolyte additives." justia.com. Available at: [Link]

-

WebQC Chemical Database. "Properties of C54H12F102N3O6P3." webqc.org. Available at: [Link]

-

ResearchGate. "Fluorinated phosphazene co-solvents for improved thermal and safety performance in lithium-ion battery electrolytes." Journal of Power Sources. Available at:[Link]

-

University of Wollongong Research Online. "Fluorinated phosphazene derivative - A promising electrolyte additive for high voltage lithium ion batteries." Nano Energy. Available at: [Link]

-

MDPI. "Recent Advances in Non-Flammable Electrolytes for Safer Lithium-Ion Batteries." mdpi.com. Available at:[Link]

-

ResearchGate. "Fluorinated Phosphazene Derivative − a Promising Electrolyte Additive for High Voltage Lithium Ion Batteries: From Electrochemical Performance to Corrosion Mechanism." Nano Energy. Available at: [Link]

Sources

Adduct formation of Hexakis(1H,1H-perfluorononyloxy)phosphazene in positive mode

Executive Summary

In high-resolution mass spectrometry (HRMS), achieving sub-ppm mass accuracy relies heavily on the use of robust, well-characterized calibration standards. Fluorinated phosphazenes, such as those found in commercial tuning mixtures (e.g., Ultramark 1621 or Agilent ESI Tuning Mix), are the gold standard for calibrating the high m/z range[1].

While the industry standard often utilizes the 9H-terminated variant (Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene)[2], specialized high-mass calibration workflows increasingly employ its fully fluorinated terminal analog: Hexakis(1H,1H-perfluorononyloxy)phosphazene (CAS 1365808-72-5) [3]. This whitepaper provides an in-depth mechanistic guide to the positive mode electrospray ionization (+ESI) adduct formation of this specific compound, detailing the causality behind experimental tuning choices and providing self-validating protocols for maximizing signal-to-noise (S/N) ratios in mass calibration.

Chemical Properties and Ionization Mechanics

Hexakis(1H,1H-perfluorononyloxy)phosphazene consists of a central cyclotriphosphazene core (P₃N₃) functionalized with six highly hydrophobic 1H,1H-perfluorononyl chains (-OCH₂C₈F₁₇).

The Basicity of the Phosphazene Core

The fundamental driver of positive mode adduct formation in phosphazenes is the exceptional gas-phase basicity of the P₃N₃ ring[4]. The nitrogen atoms within the cyclotriphosphazene core possess localized lone pairs that act as highly efficient proton acceptors. During the desolvation process in the ESI source, the molecule readily captures a proton (H⁺) from the protic solvent environment, forming a highly stable [M+H]⁺ adduct.

Competitive Adduct Formation: Sodiation and Ammoniation

While protonation is the desired pathway for MS calibration, the oxygen atoms in the alkoxy linkages (-O-CH₂-) possess a strong affinity for alkali metals. If trace salts are present in the solvent or leached from glassware, the ion current will split into [M+Na]⁺ and [M+K]⁺ adducts. Furthermore, if ammonium-based buffers are used in the LC stream, hydrogen bonding can lead to the formation of [M+NH₄]⁺ adducts.

Splitting the ion current across multiple adduct states reduces the absolute intensity of the primary calibration peak, which can cause software algorithms to fail during automated mass-axis calibration. Therefore, understanding and controlling these pathways is critical.

Caption: ESI desolvation and competitive positive mode adduct formation pathways for phosphazenes.

Quantitative Data: Exact Mass and Adduct Profiles

To utilize Hexakis(1H,1H-perfluorononyloxy)phosphazene for high-resolution calibration, the exact monoisotopic masses of its potential adducts must be programmed into the mass spectrometer's reference table.

Chemical Formula: C₅₄H₁₂F₁₀₂N₃O₆P₃ Neutral Monoisotopic Mass: 2828.8310 Da

| Adduct Type | Ion Formula | Exact m/z (+ESI) | Relative Desirability for Calibration |

| Protonated | [M+H]⁺ | 2829.8383 | Optimal (Primary target for tuning) |

| Ammoniated | [M+NH₄]⁺ | 2846.8648 | Sub-optimal (Indicates buffer carryover) |

| Sodiated | [M+Na]⁺ | 2851.8202 | Undesirable (Indicates salt contamination) |

| Potassiated | [M+K]⁺ | 2867.7942 | Undesirable (Indicates salt contamination) |

Table 1: Exact monoisotopic m/z values for the positive mode adducts of Hexakis(1H,1H-perfluorononyloxy)phosphazene.

Experimental Protocols & Causality

To ensure a self-validating system where the [M+H]⁺ adduct dominates, the following protocol must be strictly adhered to. Every step is designed to manipulate the chemical equilibrium in the ESI droplet.

Preparation of the Calibrant Solution

Causality: The extreme hydrophobicity of the C₉F₁₇ chains requires a high organic solvent ratio to maintain solubility and ensure a stable Taylor cone during electrospray[5]. Glass must be avoided to prevent sodium leaching.

-

Vial Selection: Use only LC-MS grade polypropylene vials. Do not use borosilicate glass.

-

Solvent Matrix: Prepare a diluent of 95% LC-MS grade Acetonitrile and 5% LC-MS grade Water.

-

Acidification: Add 0.1% Formic Acid (v/v) to the diluent. Why? The excess protons saturate the basic P₃N₃ core, driving the equilibrium entirely toward the [M+H]⁺ state and outcompeting trace sodium ions.

-

Dilution: Dilute the Hexakis(1H,1H-perfluorononyloxy)phosphazene stock to a final concentration of ~1 µg/mL.

MS Source Tuning and Infusion Protocol

Causality: Because this molecule is exceptionally massive (~2.8 kDa), it requires higher desolvation energies than standard small molecules to shed solvent clusters and prevent the formation of [M+H+H₂O]⁺ artifacts.

-

Infusion: Connect the polypropylene vial to the MS source using PEEK tubing. Infuse at a steady rate of 3–5 µL/min using a syringe pump.

-

Capillary Voltage: Set to 3.5 kV – 4.0 kV. Monitor the m/z 2829.8383 peak.

-

Desolvation Gas (N₂): Increase the gas temperature to 300°C–350°C and flow rate to 8–10 L/min. Why? The bulky perfluoroalkyl chains require significant thermal energy to overcome the Charge Residue Model (CRM) energy barrier and achieve complete desolvation[5].

-

Fragmentor/Cone Voltage: Increase the in-source declustering voltage (e.g., Fragmentor on Agilent TOFs) to 150–200 V. This physically disrupts weak [M+Na]⁺ and [M+H₂O]⁺ non-covalent interactions, collapsing the signal into the pure [M+H]⁺ channel.

Caption: Step-by-step mass spectrometer tuning workflow for phosphazene calibrant optimization.

Troubleshooting Adduct Suppression

If the[M+Na]⁺ (m/z 2851.82) or [M+K]⁺ (m/z 2867.79) peaks exceed 10% of the base [M+H]⁺ peak intensity:

-

System Contamination: The LC system or infusion lines may be contaminated with phosphate buffered saline (PBS) or other alkali salts. Flush the lines with 50:50 Methanol:Water containing 0.1% Formic acid for 30 minutes.

-

Insufficient Acidification: The proton concentration in the droplet is too low to outcompete sodium. Increase the Formic Acid concentration in the calibrant matrix to 0.2%.

-

Incomplete Desolvation: If broad, unresolved peaks appear at m/z > 2830, solvent clustering is occurring. Increase the drying gas temperature in 10°C increments until the [M+H]⁺ isotope cluster is sharply resolved.

References

-

Title : Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene | CID 45075663 Source : PubChem (NIH) URL :[Link]

-

Title : Differentiation of Isomeric, Nonseparable Carbohydrates Using Tandem-Trapped Ion Mobility Spectrometry–Mass Spectrometry Source : Analytical Chemistry (ACS Publications) URL :[Link]

-

Title : Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution Source : The Journal of Physical Chemistry A (ACS Publications) URL :[Link]

Sources

The Unseen Sentinels: A Technical Guide to the History and Application of Phosphazene Derivatives in Mass Spectrometry Calibration

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Core of Mass Accuracy

In the pursuit of precise molecular characterization, the mass spectrometer stands as an indispensable tool. Yet, its accuracy is not an inherent constant; it is a state meticulously achieved and maintained through the process of calibration. This in-depth technical guide illuminates the history, chemistry, and practical application of a unique class of compounds that have become silent guardians of mass accuracy: phosphazene derivatives. From their serendipitous discovery to their ubiquitous presence in modern analytical laboratories, we will explore the causal chain of scientific innovation that established these inorganic-organic hybrid polymers as premier mass spectrometry calibrants. This guide is designed not as a rigid protocol, but as a comprehensive resource for the discerning scientist, providing not just the "how," but the critical "why" behind the use of phosphazene derivatives in achieving the highest echelons of mass spectrometric fidelity.

The Foundation of Precision: Why Mass Spectrometry Calibration is Non-Negotiable

A mass spectrometer, at its essence, is a sophisticated molecular scale. However, like any precision instrument, its measurements can drift due to a multitude of factors, including environmental fluctuations, electronic instabilities, and the inherent complexities of ion optics. Calibration is the process of correcting for these deviations by establishing a relationship between the measured signal and the known mass-to-charge ratio (m/z) of a standard.[1][2][3][4][5] This process is fundamental to ensuring the reliability, accuracy, and precision of mass spectrometry measurements.[1][2][3][4][5] Without it, the assignment of elemental compositions, the identification of unknown compounds, and the quantification of analytes would be fraught with uncertainty.

The ideal mass spectrometry calibrant possesses a specific set of characteristics:

-

A well-defined series of ions across a broad mass range: This allows for a multi-point calibration curve, ensuring accuracy across the entire spectrum.

-

High stability: The calibrant must be chemically inert and not degrade under vacuum or during the ionization process.

-

Good ionization efficiency: It must readily form ions in both positive and negative ionization modes to be versatile.

-

Predictable and well-characterized fragmentation (or lack thereof): A known pattern of peaks simplifies the calibration process.

-

Low volatility: This prevents rapid evaporation in the vacuum of the mass spectrometer.

-

Chemical dissimilarity to the analyte: This minimizes the risk of isobaric interferences.

It is against these stringent criteria that the unique properties of phosphazene derivatives have made them a cornerstone of mass spectrometry calibration.

A Journey from "Inorganic Rubber" to High-Fidelity Calibrants: The History of Phosphazenes

The story of phosphazenes begins long before their application in mass spectrometry. In the 1830s, chemists first synthesized a white, crystalline solid from the reaction of phosphorus pentachloride and ammonia.[3] This material, later identified as hexachlorocyclotriphosphazene, (NPCl₂), was initially noted for its unusual properties, including its transformation upon heating into a rubber-like substance dubbed "inorganic rubber."[4] For much of the 19th and early 20th centuries, phosphazene chemistry remained a niche area of inorganic research.

A pivotal shift occurred in the mid-1960s with the work of Harry R. Allcock, who developed methods for the controlled synthesis of high molecular weight, linear poly(dichlorophosphazene).[3] This breakthrough opened the door to a vast new field of polymer chemistry, as the highly reactive P-Cl bonds could be readily substituted with a wide variety of organic side groups.[6] This allowed for the creation of a diverse family of polymers with tunable properties.[4]

The entry of phosphazenes into the world of mass spectrometry was driven by a specific need. In 1977, researchers working with field desorption mass spectrometry, a "soft" ionization technique for non-volatile compounds, found that conventional reference materials were inadequate.[1] They required high molecular weight standards that were volatile enough for this technique and produced a rich spectrum of ions. Hexakis(multifluoroalkoxy)cyclotriphosphazenes proved to be an ideal solution, offering greater volatility, easier synthesis, and better mass spectral characteristics compared to existing standards.[1] This marked the first documented use of phosphazene derivatives as mass spectrometry calibrants.

The subsequent development of Fast Atom Bombardment (FAB) mass spectrometry in the 1980s further solidified the role of phosphazenes. The need for high-mass calibrants that were soluble in common FAB matrices like glycerol led to the commercialization of Ultramark 1621 , a mixture of fluorinated phosphazenes.[2][7] This versatile calibrant provided a series of intense peaks extending from 700 to over 1900 u in both positive and negative ion FAB mass spectra, making it an invaluable tool for the analysis of a wide range of compounds.[2]

The Chemistry of Excellence: Why Phosphazenes Excel as Calibrants

The remarkable success of phosphazene derivatives as mass spectrometry calibrants is a direct consequence of their unique molecular architecture. The core of these molecules is the inorganic phosphazene backbone, a robust chain of alternating phosphorus and nitrogen atoms. Attached to each phosphorus atom are two organic side groups, and it is the nature of these side groups that dictates the specific properties of the calibrant.

For mass spectrometry applications, the most successful phosphazene calibrants are cyclic trimers or tetramers that have been substituted with highly fluorinated alkoxy side chains. This specific chemical design imparts several key advantages:

-

High Mass and Wide Mass Range: The presence of heavy fluorine atoms and the polymeric nature of the phosphazene core contribute to a high molecular weight. The manufacturing process of calibrants like Ultramark 1621 results in a mixture of oligomers with varying degrees of polymerization, which in turn produces a series of well-spaced ion peaks across a broad m/z range.[3]

-

Chemical Inertness and Stability: The P-N backbone is exceptionally stable, and the strong C-F bonds in the side chains make the molecules resistant to chemical degradation and fragmentation during ionization. This ensures that the calibrant produces a consistent and reproducible spectrum.

-

Enhanced Volatility: Despite their high mass, the fluorinated side chains reduce intermolecular forces, leading to a higher volatility compared to non-fluorinated analogues.[1] This property is crucial for techniques like field desorption and for ensuring efficient introduction into the mass spectrometer's ion source.

-

Excellent Ionization Efficiency in Both Polarities: The electron-withdrawing nature of the fluorine atoms and the presence of the phosphazene ring facilitate the formation of both positive and negative ions. In positive ion mode, they readily form protonated molecules ([M+H]⁺), while in negative ion mode, they can form deprotonated molecules ([M-H]⁻) or adducts.[2][3]

-

Predictable Isotopic Pattern: The constituent elements of phosphazene calibrants (C, H, N, O, P, F) have well-defined and relatively simple isotopic distributions, leading to clean and easily identifiable ion clusters in high-resolution mass spectra.

The general structure of the key components in a widely used phosphazene-based calibrant, Ultramark 1621, is a mixture of fluorinated phosphazenes. In the positive-ion mode, the spectrum consists of protonated molecules with the general formula C₁₈H₁₉O₆N₃P₃F₂₄(C₂F₄)n.[3] This results in a series of peaks separated by 100 m/z units, corresponding to the mass of the C₂F₄ repeating unit.

Practical Application: A Step-by-Step Guide to Phosphazene-Based Calibration

The following protocol provides a detailed methodology for the preparation and use of a phosphazene-based calibrant, specifically focusing on a standard mixture used for Electrospray Ionization (ESI) on a high-resolution mass spectrometer such as an Orbitrap.

Preparation of Calibration Solutions

For optimal performance, a multi-component calibration solution is often employed to cover a wide mass range. A common formulation includes caffeine and the peptide MRFA (Met-Arg-Phe-Ala) for the lower mass range, and a phosphazene mixture like Ultramark 1621 for the higher mass range.[5][8]

Stock Solutions:

-

Caffeine Stock Solution (1 mg/mL): Commercially available solutions are recommended for consistency.[5]

-

MRFA Stock Solution (166.7 pmol/µL):

-

Weigh 3.0 mg of MRFA acetate salt into a clean microcentrifuge tube.

-

Dissolve in 1.0 mL of 50:50 methanol:water to create a 5.0 nmol/µL solution.[5]

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer 50 µL of the 5 nmol/µL solution into a new clean polypropylene tube.

-

Add 1.45 mL of 50:50 methanol:water and mix thoroughly.[5]

-

Label as "MRFA Stock Solution (166.7 pmol/µL)" and store at -20°C.[5]

-

-

Ultramark 1621 Stock Solution:

Working Calibration Solution (Positive Ion Mode):

-

Into a clean, light-protected 10 mL volumetric flask, add the following using calibrated pipettes:

-

Add 5 mL of acetonitrile to the flask.

-

Bring the final volume to 10 mL with a 50:50 methanol:water solution.[5]

-

Add 100 µL of glacial acetic acid (to achieve a final concentration of 1%).[5]

-

Mix the solution thoroughly and transfer to a clean, labeled vial for use.

Mass Spectrometer Calibration Procedure (ESI-Orbitrap)

This protocol provides a general guideline. Instrument-specific parameters may need to be optimized.

Instrument Setup:

-

Set up the mass spectrometer for positive ion mode ESI.

-

Infuse the working calibration solution at a flow rate of 5-10 µL/min.

-

Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and robust signal for the calibrant ions.

Data Acquisition and Calibration:

-

Set the mass spectrometer to acquire data over a mass range that encompasses all the calibrant ions (e.g., m/z 150-2000).

-

Acquire a sufficient number of scans to obtain a high-quality averaged spectrum.

-

Using the instrument's calibration software, perform a mass calibration using the known m/z values of the caffeine, MRFA, and phosphazene ions.

-

The software will generate a new calibration curve.

-

Verify that the mass accuracy is within the desired tolerance (typically < 5 ppm for high-resolution instruments).

Data Presentation: Expected Ions

The following table summarizes the expected singly charged positive ions ([M+H]⁺) for a typical multi-component calibration solution containing caffeine, MRFA, and Ultramark 1621.

| Compound | Molecular Formula | Monoisotopic Mass (u) | Expected [M+H]⁺ (m/z) |

| Caffeine | C₈H₁₀N₄O₂ | 194.0804 | 195.0877 |

| MRFA | C₂₃H₃₇N₇O₅S | 523.2628 | 524.2699 |

| Ultramark 1621 (n=0) | C₁₈H₁₈O₆N₃P₃F₂₄ | 921.0084 | 922.0157 |

| Ultramark 1621 (n=1) | C₂₀H₁₈O₆N₃P₃F₂₈ | 1021.0050 | 1022.0123 |

| Ultramark 1621 (n=2) | C₂₂H₁₈O₆N₃P₃F₃₂ | 1121.0016 | 1122.0089 |

| Ultramark 1621 (n=3) | C₂₄H₁₈O₆N₃P₃F₃₆ | 1220.9982 | 1222.0055 |

| Ultramark 1621 (n=4) | C₂₆H₁₈O₆N₃P₃F₄₀ | 1320.9948 | 1322.0021 |

| Ultramark 1621 (n=5) | C₂₈H₁₈O₆N₃P₃F₄₄ | 1420.9914 | 1421.9987 |

| Ultramark 1621 (n=6) | C₃₀H₁₈O₆N₃P₃F₄₈ | 1520.9880 | 1521.9953 |

| Ultramark 1621 (n=7) | C₃₂H₁₈O₆N₃P₃F₅₂ | 1620.9846 | 1621.9919 |

| Ultramark 1621 (n=8) | C₃₄H₁₈O₆N₃P₃F₅₆ | 1720.9812 | 1721.9885 |

| Ultramark 1621 (n=9) | C₃₆H₁₈O₆N₃P₃F₆₀ | 1820.9778 | 1821.9851 |

| Ultramark 1621 (n=10) | C₃₈H₁₈O₆N₃P₃F₆₄ | 1920.9744 | 1921.9817 |

Note: The exact masses of Ultramark 1621 ions may vary slightly between batches.[5]

Comparative Analysis: Phosphazenes Versus Other Calibrants

While phosphazene derivatives are highly effective, they are not the only class of mass spectrometry calibrants. The choice of calibrant often depends on the specific application, mass range, and ionization technique.

| Calibrant Class | Advantages | Disadvantages | Best Suited For |

| Phosphazenes (e.g., Ultramark 1621) | Wide mass range, good for both positive and negative ion modes, high stability, good volatility.[1][2][3] | Can have memory effects if used at high concentrations, complex mixture. | High-resolution MS (e.g., Orbitrap, FT-ICR), broad mass range calibration.[7] |

| Perfluorinated Compounds (e.g., PFK, FC-43) | Well-established for EI and CI, good for lower mass ranges.[7] | Low ionization efficiency in some soft ionization modes, limited high mass range.[9] | GC-MS with EI or CI.[7] |

| Polyethylene Glycols (PEGs) | Readily available, provides a series of peaks with a regular mass difference.[9] | Can suppress the ionization of analytes, broad isotopic distribution can be problematic for high-resolution MS. | Lower resolution instruments, MALDI-MS. |

| Alkali Halide Clusters (e.g., CsI) | Simple to use, provides ions to very high m/z values.[10] | Can contaminate the ion source, not suitable for all ionization techniques. | FAB-MS, LSIMS, MALDI-MS for very high mass calibration.[10] |

| Peptides and Proteins (e.g., MRFA, myoglobin) | Biologically relevant, good for calibrating instruments used for proteomics. | Can be prone to degradation, may have complex isotopic patterns. | ESI-MS for proteomics and other biological applications. |

The combination of PFK and Ultramark 1621 can be particularly powerful, with PFK covering the lower mass range up to m/z 1200 and Ultramark 1621 extending the calibration up to m/z 2000 and beyond.[7]

The Future of Mass Calibration: Beyond the Standard

The field of mass spectrometry is in a constant state of evolution, with instruments capable of ever-increasing resolution, mass accuracy, and speed. This relentless progress demands a parallel evolution in calibration standards. While phosphazene derivatives have proven to be remarkably enduring and versatile, the future may see the development of novel calibrants with even more desirable properties.

Research into new classes of calibrants, such as dendrimers, offers the promise of perfectly monodisperse standards with precisely controlled masses.[9] These "next-generation" calibrants may provide even greater accuracy and a wider dynamic range, pushing the boundaries of what is achievable in mass spectrometry.

However, the legacy of phosphazene derivatives is secure. Their journey from a laboratory curiosity to a cornerstone of analytical science is a testament to the power of chemical innovation in addressing practical challenges. For the foreseeable future, these unseen sentinels will continue to play a vital role in ensuring the integrity and accuracy of mass spectrometric data in laboratories around the world.

Visualizing the Workflow

Figure 1: Workflow for the preparation and use of a phosphazene-based mass spectrometry calibration solution.

References

-

Phosphazenes: high molecular weight reference compounds for field desorption mass spectrometry. PubMed. [Link]

-

Ultramark 1621 as a Reference Compound for Positive and Negative Ion Fast-Atom Bombardment High-Resolution Mass Spectrometry. PubMed. [Link]

-

Ultramark-1621 as a Calibration Reference Compound for Mass-Spectrometry. 2. Positive-Ion and Negative-Ion Electrospray-Ionization. ResearchGate. [Link]

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega. [Link]

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Publications. [Link]

-

Dendrimers: Improving calibration standards for mass spectrometry. Research Outreach. [Link]

-

Mass Spectrometry Forum - Mass Calibration: Cluster Calibrants for Higher Masses. Spectroscopy Online. [Link]

-

MS calibration and tune. Squarespace. [Link]

-

Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. PMC. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. books.rsc.org [books.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Dendrimers: Improving calibration standards for mass spectrometry [researchoutreach.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Hexakis(1H,1H-perfluorononyloxy)phosphazene as a Discrete High-Mass Internal Lock Mass Standard for High-Resolution Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: High-Resolution Mass Spectrometry (HRMS), LC-MS/MS, Orbitrap, Q-TOF

Mechanistic Rationale: The Evolution of Lock Mass Standards

In high-resolution mass spectrometry (HRMS), achieving sub-ppm mass accuracy is critical for the unambiguous identification of intact proteins, oligonucleotides, and complex drug metabolites. However, mass analyzers such as Time-of-Flight (TOF) and Orbitrap systems are susceptible to micro-fluctuations in temperature, power supply, and space-charge effects, which cause the mass axis to drift over time [3]. To counteract this, continuous internal calibration using a "lock mass" is required.

Historically, the industry standard for high-mass calibration has been Ultramark 1621, a polymeric mixture of fluorinated phosphazenes [1]. While effective for external calibration, introducing Ultramark 1621 as an internal lock mass during Liquid Chromatography-Mass Spectrometry (LC-MS) runs presents a significant mechanistic flaw: the polymer mixture produces a broad series of peaks across the m/z 900–2200 range. This spectral crowding consumes detector dynamic range, complicates data-dependent acquisition (DDA) precursor selection, and can mask low-abundance analyte ions [2].

The Causality Behind the Choice: Transitioning to Hexakis(1H,1H-perfluorononyloxy)phosphazene solves these systemic issues through three distinct physicochemical advantages:

-

Discrete Spectral Footprint: As a single, pure molecular entity, it yields only one isotopic envelope, preserving crucial spectral real estate for analyte detection.

-

High-Mass Anchoring: With a monoisotopic mass of ~2828.8 Da, it provides a robust, high-mass anchor point. Calibrating against a high m/z value minimizes extrapolation errors when analyzing large biomolecules.

-

Negative Mass Defect: Due to its extreme fluorine content (102 fluorine atoms), the compound exhibits a negative mass defect (exact mass is lower than the nominal mass). Because biological molecules (peptides, lipids) possess positive mass defects due to their hydrogen content, the lock mass signal falls into a "mass defect desert," guaranteeing zero isobaric interference with target analytes.

Physicochemical & Exact Mass Specifications

To effectively utilize this standard, the mass spectrometer's acquisition software must be programmed with the exact theoretical m/z values.

Table 1: Comparison of Common Lock Mass Standards

| Standard | Chemical Nature | m/z Range | Spectral Footprint | Mass Defect |

| Polysiloxanes | Background Contaminant | Low (m/z 300–600) | Low | Positive |

| Ultramark 1621 | Polymer Mixture | Broad (m/z 900–2200) | High (Multiple peaks) | Negative |

| Hexakis(...)phosphazene | Discrete Compound | High (m/z 2829.8) | Low (Single envelope) | Negative |

Table 2: Exact Mass Reference for Hexakis(1H,1H-perfluorononyloxy)phosphazene (Empirical Formula: C54H12F102N3O6P3)

| Ion Species | Formula | Theoretical Exact m/z | Application Mode |

| Neutral Monoisotopic | C54H12F102N3O6P3 | 2828.8310 | N/A |

| [M+H]+ | C54H13F102N3O6P3+ | 2829.8383 | Positive ESI (Standard) |

| [M+NH4]+ | C54H16F102N4O6P3+ | 2846.8648 | Positive ESI (Ammonium buffer) |

| [M-H]- | C54H11F102N3O6P3- | 2827.8237 | Negative ESI |

| [M+HCOO]- | C55H13F102N3O8P3- | 2873.8365 | Negative ESI (Formate buffer) |

Experimental Protocols: Preparation and Implementation

The following protocol is designed as a self-validating system. Every step includes a mechanistic justification to ensure that the analytical scientist understands why the procedure is structured this way, minimizing the risk of downstream analytical failure.

Protocol A: Reagent Preparation

Causality: Highly fluorinated compounds are extremely lipophobic and hydrophobic. Attempting to dissolve the neat powder in standard LC-MS solvents (like Methanol or Water) will result in micelle formation or complete insolubility.

-

Stock Solution (1 mg/mL):

-

Weigh 1.0 mg of Hexakis(1H,1H-perfluorononyloxy)phosphazene.

-

Dissolve in 1.0 mL of pure Hexafluoroisopropanol (HFIP) or pure Ethyl Acetate.

-

Validation: The solution must be completely optically clear. Sonicate for 5 minutes.

-

-

Working Infusion Solution (100 ng/mL):

-

Dilute the stock solution 1:10,000 using a diluent of Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid .

-

Causality: Isopropanol acts as a bridging solvent to keep the fluorinated compound solvated during electrospray, while Formic Acid forces protonation to guarantee a strong [M+H]+ signal.

-

Protocol B: LC-MS Post-Column Infusion Setup

Causality: Spiking the lock mass directly into the sample vial is strongly discouraged. Co-elution with the LC gradient causes signal fluctuation and risks severe ion suppression of the analytes. Post-column infusion decouples the lock mass concentration from the chromatography.

-

Install a low-dead-volume zero-dead-volume (ZDV) T-piece between the analytical LC column outlet and the ESI source inlet.

-

Connect a secondary syringe pump to the perpendicular port of the T-piece.

-

Load the Working Infusion Solution into a gas-tight glass syringe and set the flow rate to 1.0 – 2.0 µL/min .

-

Configure the HRMS software to utilize m/z 2829.8383 as the active lock mass for real-time recalibration.

Protocol C: System Suitability and Self-Validation

Before injecting valuable biological samples, the system must validate its own calibration state.

-

Equilibration: Start the LC flow and the syringe pump. Allow 10 minutes for the T-piece mixing to stabilize.

-

Signal Stability Check: Monitor the Extracted Ion Chromatogram (XIC) of m/z 2829.8383.

-

Pass Criteria: The %RSD of the peak intensity must be < 5% over a 5-minute window.

-

Failure Causality: A fluctuating signal indicates micro-bubbles in the syringe pump or inadequate solvent mixing at the T-piece.

-

-

Pre-Correction Mass Error Check: Temporarily disable the lock mass correction in the software and observe the raw, uncalibrated mass of the phosphazene peak.

-

Pass Criteria: The absolute mass error must be < 5 ppm.

-

Failure Causality: If the uncalibrated error exceeds 5 ppm, the mass analyzer's fundamental calibration has drifted beyond the linear, reliable correction range of the lock mass algorithm. The system must undergo a full external calibration before proceeding.

-

Workflow Visualization

Figure 1: Real-time internal mass calibration workflow using a discrete lock mass via T-piece.

Troubleshooting & Optimization

-

Space-Charge Effects (Orbitrap Systems): If the lock mass concentration is too high, it will consume the Automatic Gain Control (AGC) target capacity. This leads to space-charge effects, which paradoxically cause mass shifts rather than correcting them. Ensure the lock mass signal intensity is maintained at approximately 1e5 to 5e5 counts—high enough for reliable detection, but low enough to avoid dominating the C-trap.

-

Carryover and System Cleaning: Fluorinated phosphazenes can be "sticky" in the ion source. When removing the lock mass setup, flush the ESI source lines with 100% Isopropanol followed by 50:50 Acetonitrile/Water with 0.1% Formic acid to prevent ghost peaks in subsequent, non-calibrated runs.

References

- Accurate Mass Measurements in Proteomics. nih.gov.

- What should I use as a Lock Mass in mass spectrometry (LC/MS Q Exactive)?

- 10 Tips for Electrospray Ionis

Application Note: Achieving Sub-PPM Mass Accuracy in Q-TOF Mass Spectrometry Through Automated Calibration with Fluorinated Phosphazene Mixtures

Abstract

High-resolution, accurate-mass (HRAM) measurements are the cornerstone of modern analytical laboratories, providing the specificity required for compound identification and structural elucidation.[1] Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are central to this capability, yet their performance is fundamentally dependent on precise and stable mass calibration.[1][2][3] This application note provides a detailed guide to the principles and practice of calibrating Q-TOF instruments using fluorinated phosphazene mixtures. We delve into the unique chemical properties that establish these compounds as superior calibrants and present a comprehensive, step-by-step protocol for their preparation and use in automated calibration routines. Furthermore, we establish clear acceptance criteria for validating calibration performance and offer a troubleshooting guide to address common issues, ensuring consistent, high-fidelity data generation for researchers, scientists, and drug development professionals.

The Imperative of Calibration in Q-TOF Mass Spectrometry

A Q-TOF mass spectrometer determines the mass-to-charge ratio (m/z) of an ion by measuring the time it takes to travel through a field-free flight tube.[1] This time-of-flight is proportional to the square root of the m/z.[1] The process of calibration establishes a precise mathematical relationship between the measured flight time and the known m/z of a series of standard compounds.[2]

The Ideal Calibrant: Why Fluorinated Phosphazenes?

The selection of a calibration standard is critical. An ideal calibrant should possess several key characteristics, all of which are exemplified by fluorinated phosphazene mixtures, such as the widely used HP-0921 (Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazine).[5]

-

Broad Mass Range Coverage : Phosphazene mixtures are composed of polymeric molecules that produce a series of well-defined, repeating ion clusters, providing calibration points across a wide m/z range (e.g., up to 3200 m/z or higher).[6][7] This ensures accurate calibration for both small and large molecules.

-

High Ionization Efficiency : These compounds readily form stable protonated molecules [M+H]⁺ in positive ion mode and adducts in negative ion mode, ensuring a strong and consistent signal.[8][9]

-

Chemical Inertness and Stability : Fluorinated phosphazenes are chemically stable and do not suppress the ionization of co-eluting analytes, making them suitable for continuous introduction via a secondary nebulizer for real-time mass correction (lock mass).[10]

-

Predictable Isotopic Pattern & Negative Mass Defect : The high fluorine content results in a significant negative mass defect, which helps to distinguish calibrant peaks from common background ions or analytes in a complex matrix.[8]

-

Volatility and Purity : They exhibit greater volatility and are synthetically refined to high purity, ensuring that the observed peaks correspond only to the expected calibrant ions.[6]

These properties make fluorinated phosphazenes superior to other calibrants like sodium iodide (NaI) clusters, which can be less stable, or polyethylene glycol (PEG), which can cause significant memory effects in the system.[8][11]

Protocol: Preparation of the Calibration Solution

Meticulous preparation of the working calibration solution is the first step toward a successful calibration. This protocol is based on the use of a commercially available stock solution, such as Agilent's API-TOF Reference Mass Solution Kit (G1969-85001).[5][12]

Materials:

-

Fluorinated Phosphazene Stock Solution (e.g., 2.5 mM HP-0921).[5]

-

LC/MS-grade Acetonitrile (ACN).

-

LC/MS-grade Water.

-

Clean glass CDS (Calibration Delivery System) bottle.[13]

Procedure (for a 1:10 Dilution):

-

Ensure Cleanliness: Begin by thoroughly cleaning the CDS bottle with LC/MS-grade solvents to prevent contamination.

-

Solvent Preparation: In the clean CDS bottle, combine 85.5 mL of LC/MS-grade acetonitrile and 9.5 mL of LC/MS-grade water. Swirl gently to mix.

-

Calibrant Addition: To the solvent mixture, add 5.0 mL of the phosphazene stock solution. This creates a final working solution with the calibrant in a typical 90:10 ACN:Water mixture suitable for electrospray ionization (ESI).

-

Final Mixing: Cap the bottle securely and invert several times to ensure the solution is homogeneous.

-

System Placement: Place the freshly prepared calibrant bottle on the designated calibrant delivery system port of the LC/MS instrument. Ensure the connection is tight to prevent leaks.[13]

Causality Check: Why a 1:10 dilution in 90:10 ACN:Water? This ratio provides a calibrant concentration that is intense enough for the detector to register strong signals across the mass range but not so intense as to cause detector saturation.[14] The high acetonitrile content promotes efficient spray formation and desolvation in the ESI source.

Protocol: Automated Instrument Calibration Workflow

Modern Q-TOF instruments utilize sophisticated software (e.g., Agilent MassHunter, Waters MassLynx) to automate the tuning and calibration process.[2][13] The following is a generalized workflow.

Prerequisites:

-

The instrument has reached thermal and electronic stability (typically after being on for several hours).

-

The prepared calibration solution is properly installed.

-

The vacuum system is operating within the manufacturer's specifications.

Step-by-Step Procedure:

-

Launch Software: Open the instrument control software and navigate to the "Tune" or "Calibrate" context.[15]

-

Set Instrument State:

-

Initiate Automated Calibration:

-

In the Tune & Calibration tab, select the option for a full system tune or mass calibration. This process automatically infuses the calibrant solution.[2][15]

-

The software will acquire a spectrum of the calibrant, identify the characteristic phosphazene peaks, and match them to a predefined reference list of exact masses.

-

Using a regression algorithm, the software calculates a new time-to-mass conversion function that minimizes the error between the measured and theoretical masses.[3][18]

-

-

Review Calibration Report:

-

Upon completion, the software will generate a calibration report.[13]

-

Critically evaluate this report against the acceptance criteria outlined in the next section.

-

-

Apply and Save: If the calibration is successful, apply the new calibration to the instrument state and save the updated tune file with a descriptive name (e.g., YYYYMMDD_Pos_3200m_Cal.tun).[13]

Workflow Visualization

The following diagram illustrates the logical flow of the automated calibration process.

Caption: Automated Q-TOF calibration workflow.

Evaluating Calibration Success: Data Review and Acceptance Criteria

A successful calibration is defined by quantitative metrics that confirm the instrument's performance. The calibration report should be scrutinized for the following parameters.

| Parameter | Acceptance Criterion | Rationale & Significance |

| Mass Accuracy | < 2 ppm for all major calibrant peaks | The primary goal of calibration. Sub-2 ppm accuracy ensures high confidence in formula generation for unknown compounds.[4][19][20] |

| RMS Error | < 1.5 ppm | The Root Mean Square (RMS) error provides a single metric for the overall accuracy across the entire mass range. |

| Resolution (FWHM) | > 20,000 at m/z ~922 | Resolution, or Resolving Power, is the ability to distinguish between two closely spaced peaks. High resolution is critical for separating analytes from interferences.[1][4][19] |

| Peak Intensity | Strong, non-saturated signal for all key calibrant ions | Indicates proper calibrant delivery and ionization. Missing or weak high-mass peaks suggest a problem with transmission or calibrant stability.[14][21] |

| Peak Shape | Symmetrical, Gaussian peak shape | Asymmetrical or split peaks can indicate issues with ion optics, detector performance, or contamination, which can bias the mass measurement. |

Self-Validation: These criteria form a self-validating system. If all parameters are met, the operator can have high confidence that the instrument is performing optimally. Failure in one area (e.g., poor mass accuracy) will almost certainly be reflected in another (e.g., high RMS error), prompting investigation.

Troubleshooting Common Calibration Failures

Even with automated systems, calibration can fail. Below are common issues and their remedies.

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| "Beam intensity too low" error [14] | 1. Empty or improperly installed calibrant bottle. 2. Clogged infusion tubing. 3. Old or degraded calibrant solution.[21] 4. Sub-optimal source conditions (e.g., capillary voltage). | 1. Check and refill/reinstall the calibrant bottle. 2. Flush or replace the PEEK tubing. 3. Prepare a fresh calibrant solution.[14][21] 4. Optimize source parameters manually before re-running the automated routine. |

| High mass peaks are missing or weak [21] | 1. Calibrant solution has degraded. 2. Ion transmission efficiency is poor at high m/z. 3. Contamination in the ion source or optics. | 1. Prepare fresh calibrant.[21] 2. Manually adjust ion optic voltages (e.g., cone voltage) to improve transmission for higher masses.[11][21] 3. Perform source cleaning as per the manufacturer's maintenance guide.[21] |

| High mass accuracy error (> 3 ppm) | 1. Significant thermal drift in the laboratory. 2. Insufficient instrument equilibration time. 3. Incorrect reference mass list selected in the software. | 1. Ensure stable laboratory temperature. Recalibrate if ambient temperature changes significantly. 2. Allow the instrument to fully stabilize before initiating calibration.[15] 3. Verify that the correct calibrant profile is loaded in the software. |

| "Beam too intense" error; peak saturation | 1. Calibrant solution is too concentrated. 2. Detector voltage is set too high. | 1. Dilute the calibration solution further (e.g., 1:20).[14] 2. Check detector settings; an automated tune should optimize this, but manual override may be necessary. |

Conclusion

The routine and methodical calibration of a Q-TOF mass spectrometer with a fluorinated phosphazene mixture is a fundamental prerequisite for acquiring high-quality, accurate-mass data. By understanding the chemical principles that make these compounds ideal calibrants and by adhering to the detailed protocols for preparation, execution, and validation outlined in this note, scientists can ensure the highest level of performance from their instrumentation. A rigorous calibration protocol is the foundation upon which reliable compound identification, structural elucidation, and all subsequent data analysis rests.

References

- Shimadzu Corporation. (2019, April 10). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS.

- The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry.

-

Waters Corporation. Major Mix IMS/Tof Calibration Kit | 186008113. Available from: [Link]

-

Iright. Waters, 186008113, Major Mix IMS/Tof Calibration Kit. Available from: [Link]

-

Waters Corporation. (2020, May 19). Troubleshooting mass calibration issues on QTofs and Tofs with MagneTOF detectors (Guided Troubleshooting) - WKB97355. Available from: [Link]

-

Agilent Technologies. 6500 Series Q-TOF LC/MS Tuning Guide. Available from: [Link]

-

BioCORE. (2018, December 3). QTOF Tuning & Calibration Standard Operating Procedure. Available from: [Link]

-

LCGC. (2020, December 9). Evaluating the Goodness of Instrument Calibration for Chromatography Procedures. Available from: [Link]

-

Cooperative Institute for Research in Environmental Sciences. Debating Resolution and Mass Accuracy. Available from: [Link]

-

Waters Corporation. Accuracy & Resolution in Mass Spectrometry. Available from: [Link]

-

BioCORE. (2019, December 3). QTOF Tuning & Calibration Standard Operating Procedure. Available from: [Link]

-

Moore, J. M. (1978). Phosphazenes: high molecular weight reference compounds for field desorption mass spectrometry. PubMed. Available from: [Link]

-

Waters Corporation. How to calibrate a time-of-flight (TOF) mass spectrometer up to 4000 m/z - WKB8507. Available from: [Link]

-

Lim, C. Y., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available from: [Link]

-

Singapore Institute of Technology. (2023, February 22). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: [Link]

-

Waters Corporation. What is the difference between Vion Test Mix (186008462), LCMS QC Reference standard in the Major Mix IMS/ToFf calibration kit (186008113-3) and Waters LCMS QC Reference standard (186006963)? - WKB13469. Available from: [Link]

-

Broadway Infosys. (2026, January 6). Agilent 6546 LC/Q-TOF: Troubleshooting & Repair Guide. Available from: [Link]

-

Lim, C. Y., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Singapore Institute of Technology research repository. Available from: [Link]

-

SCIEX. (2014, February 3). Maintaining calibration for TOF MS analyzers. YouTube. Available from: [Link]

-

Shimadzu Corporation. Simultaneous positive and negative HRAM acquisition using a Q-TOF mass spectrometer with ultra-fast polarity switching. Available from: [Link]

-

BioCORE. (2019, March 12). LC-QTOF Troubleshooting Guide Standard Operating Procedure. Available from: [Link]

-

Waters Corporation. High mass peaks not selected, calibration fails on a QTof - WKB6836. Available from: [Link]

-

Chemical Instrumentation Facility, Iowa State University. (2011, November 1). QTOF Training Manual. Available from: [Link]

-

캐시바이. Waters Major Mix IMS/Tof Calibration Kit. Available from: [Link]

-

Agilent Technologies. Agilent 6500 Series Q-TOF and IM-QTOF LC/MS - Setup and Verification Guide. Available from: [Link]

-

MDPI. (2021, April 10). Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons. Available from: [Link]

-

University of Victoria. Micromass Q-Tof micro Mass Spectrometer. Available from: [Link]

-

Beger, R. D. (2013). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available from: [Link]

-

Reddit. (2022, December 1). Waters Major Mix calibration solution. Available from: [Link]

-

Wiemer, A. C., et al. (2024). Superfluorinated, Highly Water-Soluble Polyphosphazenes as Potential 19F Magnetic Resonance Imaging (MRI) Contrast Agents. PMC. Available from: [Link]

-

MDPI. (2023, May 21). Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. Available from: [Link]

-

Wiemer, A. C. (2022). Fluorinated Phosphorus Polymers for 19F-Magnetic Resonance Imaging (MRI). ePUB. Available from: [Link]

-

Shcharbin, D., et al. (2018). Biocompatible Nanocoatings of Fluorinated Polyphosphazenes through Aqueous Assembly. PubMed. Available from: [Link]

-

Romson, J., & Emmer, Å. (2021). Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. ResearchGate. Available from: [Link]

-

Gleria, M., & De Jaeger, R. (2004). Fluorine containing phosphazene polymers. ResearchGate. Available from: [Link]

-

Agilent Technologies. API-TOF Reference Mass Solution Kit Agilent Part Number: G1969-85001 Sample Lot Number. Certificate of Analysis. Available from: [Link]

-

Agilent Technologies. API-TOF Reference Mass Solution Kit Agilent Part Number: G1969-85001 Sample Lot Number: LC20663. Certificate of Analysis. Available from: [Link]

- Mordehai, A. V., & Hopfgartner, G. (1999). Mass spectrometry calibration using homogeneously substituted fluorinated triazatriphosphorines. Google Patents.

-

Pascual, G., et al. (2026). Study of Intact Glycosidic Aroma Precursors in Recovered Minority White Grape Varieties under Water Stress Conditions. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Busch, K. L. (2026, March 11). Mass Spectrometry Forum - Mass Calibration: Cluster Calibrants for Higher Masses. Spectroscopy Online. Available from: [Link]

-

Agilent Technologies. Sample Preparation for Analytical Chemistry - GC|HPLC. Available from: [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. research4kids.ucalgary.ca [research4kids.ucalgary.ca]

- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. agilent.com [agilent.com]

- 6. Phosphazenes: high molecular weight reference compounds for field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5872357A - Mass spectrometry calibration using homogeneously substituted fluorinated triazatriphosphorines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. support.waters.com [support.waters.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. support.waters.com [support.waters.com]

- 15. lcms.cz [lcms.cz]

- 16. Using a Positive-Ion Calibration for an Exact Mass Measurement in Negative-Ion Mode | JEOL Resources [jeolusa.com]

- 17. research4kids.ucalgary.ca [research4kids.ucalgary.ca]

- 18. ifccfiles.com [ifccfiles.com]

- 19. cires1.colorado.edu [cires1.colorado.edu]

- 20. cif.iastate.edu [cif.iastate.edu]

- 21. support.waters.com [support.waters.com]

Application Note: High-Precision Mass Spectrometry Calibration via Direct Infusion of Hexakis(1H,1H-perfluorononyloxy)phosphazene (Ultramark 1621)

Executive Summary & Scientific Rationale

For high-resolution mass spectrometry (HRMS) platforms—including Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems—accurate mass calibration is the foundational tenet from which all subsequent analytical measurements are derived[1]. Hexakis(1H,1H-perfluorononyloxy)phosphazene, commercially known as Ultramark 1621, is a highly fluorinated phosphazene mixture universally employed as a high-mass calibration standard[2][3].

The Mechanistic Advantage of Ultramark 1621: Ultramark 1621 is uniquely suited for mass calibration due to two fundamental chemical properties:

-

Homologous Series Generation: The compound ionizes to produce a series of intense, evenly spaced, singly charged peaks in the high m/z range (typically m/z 900 to 2200) in both positive and negative electrospray ionization (ESI) modes[3][4]. These peaks differ by nominal mass increments of 100 Da (corresponding to repeating -CF₂-CF₂- units), providing broad and predictable spectral coverage[4].

-

Negative Mass Defect: Because of its high fluorine content, Ultramark 1621 exhibits a distinct negative mass defect. This ensures that the calibrant peaks do not isobarically overlap with typical biological analytes (e.g., peptides, lipids, and small molecule drugs), which inherently possess positive mass defects[3].

The Causality of Direct Infusion: Calibration requires a continuous, stable, and pulseless stream of ions to allow the mass spectrometer to perform slow scanning, signal averaging, and precise adjustments to ion transmission optics[5]. Direct infusion via a syringe pump bypasses the chromatographic gradient, providing the steady-state ion flux necessary to achieve sub-2 ppm mass accuracy[3][5].

Reagent Formulation & Storage

Ultramark 1621 is rarely infused in isolation. To cover the entire operational mass range of the instrument, it is formulated into a "Calmix" (Calibration Mixture) containing low- and mid-mass reference standards[6][7].

-

Positive Ion Mode Matrix: Ultramark 1621 is combined with n-butylamine (m/z 74), caffeine (m/z 138, 195), and the peptide MRFA (m/z 524)[6][7]. The solvent is typically a mixture of acetonitrile, water, methanol, and acetic acid (e.g., 50:23:23:4 v/v) to ensure the solubility of the highly hydrophobic perfluorinated chains while providing abundant protons for ionization[3].

-

Negative Ion Mode Matrix: Ultramark 1621 is combined with sodium dodecyl sulfate (SDS, m/z 265) and sodium taurocholate (m/z 514)[6][7].

Storage: Fluorinated phosphazenes can degrade or adhere to plastic surfaces over time. Calibration solutions should be stored in deactivated glass vials at 4°C and brought to room temperature prior to infusion.

Quantitative Reference Data

The following tables summarize the exact m/z targets used by automated tuning algorithms (such as those in Q Exactive and Orbitrap systems) to validate mass accuracy during direct infusion[7][8].

Table 1: Positive Ion Mode Target Masses

| Calibrant Component | Nominal m/z | Ion Species | Function |

| n-Butylamine | 74.0 | [M+H]⁺ | Low-mass anchor |

| Caffeine | 195.0 | [M+H]⁺ | Low-mass anchor |

| MRFA (Peptide) | 524.0 | [M+H]⁺ | Mid-mass anchor |

| Ultramark 1621 | 1022.0 | [M+H]⁺ / Adduct | High-mass calibration |

| Ultramark 1621 | 1122.0 | [M+H]⁺ / Adduct | High-mass calibration |

| Ultramark 1621 | 1222.0 to 1822.0 | [M+H]⁺ / Adduct | High-mass calibration (100 Da steps) |

Table 2: Negative Ion Mode Target Masses

| Calibrant Component | Nominal m/z | Ion Species | Function |

| Sodium Dodecyl Sulfate | 265.0 | [M-H]⁻ | Low-mass anchor |

| Sodium Taurocholate | 514.0 | [M-H]⁻ | Mid-mass anchor |

| Ultramark 1621 | 1280.0 | [M-H]⁻ / Adduct | High-mass calibration |

| Ultramark 1621 | 1380.0 | [M-H]⁻ / Adduct | High-mass calibration |

| Ultramark 1621 | 1480.0 to 1780.0 | [M-H]⁻ / Adduct | High-mass calibration (100 Da steps) |

Self-Validating Direct Infusion Protocol

This protocol establishes a self-validating system: you do not proceed to sample analysis until the acceptance criteria in Step 4 are explicitly met.

Step 1: Syringe and Line Preparation

-

Action: Draw 450 µL of the appropriate Calmix into a clean, 500 µL glass syringe (e.g., Unimetrics or Hamilton)[6][7].

-

Causality: Glass syringes must be used because perfluorinated solvents and compounds can leach plasticizers (e.g., phthalates) from plastic syringes, introducing intense background noise at m/z 391 and 413, which interferes with calibration.

Step 2: Direct Infusion Parameters

-

Action: Connect the syringe to the ESI probe using PEEK or fused silica tubing. Set the syringe pump flow rate to 3 to 5 µL/min [5].

-

Causality: Ultramark 1621 must not be infused at flow rates exceeding 10 µL/min[5]. High flow rates rapidly deposit hydrophobic fluorinated residues on the ion sweep cone and quadrupole rods, leading to severe, long-lasting memory effects[1][9].

Step 3: Source Optimization & Spray Stabilization

-

Action: Ignite the ESI source. Monitor the real-time Total Ion Chromatogram (TIC) and mass spectrum[6][7]. Manually adjust the ESI probe position and capillary voltage until the TIC fluctuation is less than 5% relative standard deviation (RSD) over 1 minute.

-

Causality: A fluctuating spray creates space-charge variations in the ion trap or C-trap, artificially shifting the apparent m/z of the ions and causing the calibration algorithm to fail.

Step 4: Calibration Execution and System Validation

-

Action: Initiate the automated mass calibration routine spanning m/z 150 to 2000[7].

-

Acceptance Criteria:

Step 5: Mandatory Decontamination (Memory Effect Mitigation)

-

Action: Immediately following calibration, replace the syringe with one containing 50:50 Methanol:Water (with 0.1% Formic Acid). Infuse at 10 µL/min for 10 minutes.

-

Causality: Ultramark 1621 is highly persistent. Flushing the lines and source prevents the fluorinated phosphazenes from bleeding into subsequent analytical runs and suppressing the ionization of target analytes[1][9].

Workflow Visualization

The following diagram illustrates the critical path of the direct infusion methodology, emphasizing the divergence between polarity modes and the mandatory decontamination step.

Caption: Direct infusion workflow for Ultramark 1621 MS calibration and source decontamination.

Sources

- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uni-heidelberg.de [uni-heidelberg.de]

- 5. harvardapparatus.com [harvardapparatus.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. SpheriCal®‐ESI: A dendrimer‐based nine‐point calibration solution ranging from m/z 273 to 1716 for electrospray ionization mass spectrometry peptide analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modulating Hexakis(1H,1H-perfluorononyloxy)phosphazene Concentration for Optimized Low-Mass MS Tuning

Introduction and Analytical Challenge

In high-resolution mass spectrometry (HRMS), achieving sub-ppm mass accuracy relies on robust calibration across the entire mass-to-charge (m/z) range. Standard tuning mixtures utilize a series of symmetrically branched hexakis(fluoroalkoxy)phosphazines (HFAPs) to provide evenly spaced reference masses . The heaviest component in these standard mixes is Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene (m/z 2721.89).

While critical for wide-range calibration, the high concentration of this massive, heavily fluorinated compound presents a severe analytical challenge when tuning specifically for low-mass applications (e.g., metabolomics or small-molecule drug development < 500 Da). If the concentration of this high-mass calibrant is not carefully modulated, it induces artificial signal suppression and degrades the resolution of low-mass anchors like Purine (m/z 121.05) .

Mechanistic Causality: The Physics of Ion Suppression in Tuning

As an Application Scientist, it is critical to understand why we adjust calibrant concentrations rather than simply following automated tuning algorithms. The necessity for low-mass tuning optimization is driven by two physical phenomena:

-

ESI Droplet Charge Competition : Hexakis(1H,1H-perfluorononyloxy)phosphazene is extremely hydrophobic and surface-active. During electrospray ionization (ESI), these molecules rapidly migrate to the surface of the Taylor cone and resulting droplets. At standard concentrations (>7 µg/mL), they monopolize the available charge during droplet fission. This physically prevents smaller, more hydrophilic calibrants from ionizing efficiently.

-

Space-Charge Broadening in Ion Optics : In the ion funnels and collision cells, an overabundance of massive m/z 2722 ions creates severe coulombic repulsion (space-charge effects). This repulsion broadens the kinetic energy distribution of the entire ion packet, which disproportionately degrades the mass resolution and mass accuracy of low-mass ions .

Mechanistic pathway of ESI charge partitioning based on Hexakis concentration.

Quantitative Formulation Strategy

To resolve these issues, the tuning mix must be re-formulated. Standard mixes intentionally increase the concentration of high-mass components to compensate for lower transmission efficiencies at high m/z. For low-mass tuning, we must invert this logic.

Table 1: Concentration Dynamics in Standard vs. Low-Mass Optimized Mixes

| Calibrant Component | m/z (Positive Ion) | Standard Mix Conc. (µg/mL) | Optimized Low-Mass Conc. (µg/mL) | Rationale for Adjustment |

| Purine | 121.0509 | 0.38 | 0.50 | Fortified to ensure a robust low-mass anchor signal. |

| Hexamethoxyphosphazene | 322.0481 | 0.16 | 0.16 | Maintained; acts as a secondary low-mass verification point. |

| Hexakis(1H,1H,2H-difluoroethoxy)phosphazene | 622.0290 | 0.31 | 0.31 | Maintained; serves as the mid-mass anchor. |

| Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene | 922.0098 | 0.55 | 0.55 | Maintained; upper boundary for low-mass tuning. |

| Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene | 1521.9715 | 1.06 | 0.10 | Diluted 1:10 to reduce charge competition. |

| Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | 2121.9332 | 2.33 | 0.23 | Diluted 1:10 to prevent space-charge broadening. |

| Hexakis(1H,1H-perfluorononyloxy)phosphazene | 2721.8948 | 7.48 | 0.75 | Diluted 1:10 to eliminate ESI droplet surface saturation. |

Experimental Protocol: Self-Validating Low-Mass Tuning

This protocol outlines the preparation and application of the optimized tuning mix. It is designed as a self-validating system , ensuring that if the physical parameters are incorrect, the validation step will fail before sample acquisition begins.

Phase 1: Preparation of the Low-Mass Optimized Mix

-

Aliquot : Transfer 1.0 mL of the standard ESI-L Low Concentration Tuning Mix into a clean, LC-MS grade glass vial.

-

Selective Dilution : Add 9.0 mL of tuning diluent (95% Acetonitrile / 5% Water) to achieve a 1:10 dilution of the high-mass HFAPs.

-

Low-Mass Fortification : Spike the solution with 10 µL of a 100 µg/mL Purine standard to restore the m/z 121 concentration to ~0.5 µg/mL.

-

Homogenization : Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

Phase 2: Infusion and Parameter Optimization

-

Infusion : Introduce the optimized mix via a syringe pump at a flow rate of 10 µL/min directly into the ESI source.

-

Source Tuning : Lower the capillary voltage to 3000 V (from a standard 4000 V).

-

Causality: Lowering the capillary voltage reduces the absolute number of charges, which disproportionately benefits the ionization of the now-dominant low-mass species without triggering corona discharge.

-

-

Ion Optics Adjustment : Decrease the RF voltage on the high-pressure ion funnel or multipole.

-

Causality: Lower RF amplitude prevents low-mass ions (m/z 121, 322) from being ejected from the ion beam trajectory—a common issue when optics are tuned to accommodate the massive m/z 2722 ion.

-

Phase 3: Self-Validation and System Check

-

Intensity Ratio Check : Record the absolute intensity of m/z 121 and m/z 2722.

-

Validation Criteria: The system is validated for low-mass analysis if the intensity of m/z 121 is ≥ 5 × 10⁵ counts and the ratio of m/z 121 to m/z 2722 is > 10:1.

-

-

Resolution Verification : Measure the Full Width at Half Maximum (FWHM) of the m/z 121 peak.

-

Validation Criteria: It must be < 0.05 Da. If FWHM > 0.05 Da, space-charge effects are still present; reduce the syringe flow rate to 5 µL/min and re-evaluate.

-

Self-validating workflow for low-mass tuning mix optimization.

References

-

Agilent Technologies. "G1969-85020 Mmi-L Low Concentration Tuning Mix." Agilent Store. Available at:[Link]

-

NIH National Library of Medicine. "Collision Cross-Section Calibration Strategy for Lipid Measurements in SLIM-Based High-Resolution Ion Mobility." PubMed Central (PMC). Available at:[Link]

-

LCGC International. "The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS)." Chromatography Online. Available at:[Link]

-

Waters Corporation. "Mass Spectrometry Quantitation and Calibration." Waters Analytical Resources. Available at:[Link]

Application Note: Enhancing Quantitative Proteomics through the Application of Hexakis(1H,1H-perfluorononyloxy)phosphazene in Electrospray Ionization Mass Spectrometry

An in-depth guide for researchers, scientists, and drug development professionals on the application of Hexakis(1H,1H-perfluorononyloxy)phosphazene in proteomics mass spectrometry.

PART 1: CORE DIRECTIVE